molecular formula C20H45NO4P+ B118532 Pentadecylphosphocholine CAS No. 146801-07-2

Pentadecylphosphocholine

Cat. No. B118532
CAS RN: 146801-07-2
M. Wt: 394.5 g/mol
InChI Key: HITMISAYDYAKTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

Pentadecylphosphocholine contains a total of 69 bonds, including 25 non-H bonds, 1 multiple bond, 19 rotatable bonds, 1 double bond, 1 positively charged N, 1 quaternary N, and 1 phosphate/thiophosphate . Mass spectrometry is extensively used for the analysis of molecular structures of unknown compounds in the gas phase .


Chemical Reactions Analysis

The analysis of chemical reactions involves sensitivity analysis procedures that may be deterministic or stochastic in nature . These procedures are used to determine the effect of uncertainties in parameters and initial conditions on the solution of a set of ordinary differential equations .

Scientific Research Applications

Membrane Protein Research

Pentadecylphosphocholine is a zwitterionic detergent commonly used in membrane protein research . It helps solubilize and stabilize membrane proteins while maintaining their native structure and functionality. This is crucial for studying the structure, function, and interactions of membrane proteins.

Protein Purification

In protein purification , Pentadecylphosphocholine’s ability to disrupt lipid-protein interactions without denaturing proteins makes it an essential tool. It’s particularly suitable for solubilizing challenging and delicate membrane proteins .

Structural Biology Studies

For structural biology studies , Pentadecylphosphocholine is used due to its mildness and low critical micelle concentration (CMC). It forms larger micelles that can be advantageous for downstream applications like protein purification and structural analysis .

Biotechnological Applications

Pentadecylphosphocholine has applications in biotechnology , where it’s used for the expression of psychrophilic enzymes. These enzymes are efficient at low temperatures and are used in various food and industrial bioprocesses .

Medical Applications

In medicine , organophosphorus compounds like Pentadecylphosphocholine have applications due to their biological activity. They are used in the development of drugs against osteoporosis, anticancer, and antiviral compounds .

Pharmacological Research

Pentadecylphosphocholine is used in pharmacological research for the delivery of therapeutic nucleic acids. Cell-penetrating peptides (CPPs), which can form nanostructures with negatively charged nucleic acids, are often used in conjunction with Pentadecylphosphocholine for this purpose .

properties

IUPAC Name

pentadecyl 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H44NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-19-24-26(22,23)25-20-18-21(2,3)4/h5-20H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITMISAYDYAKTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H44NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentadecylphosphocholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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